ALPHA-METHYLCINNAMALDEHYDE
Overview
Description
Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)
Biological Activity
Alpha-methylcinnamaldehyde (α-MCA), a compound derived from cinnamon, exhibits a range of biological activities that have garnered significant research interest. This article explores its antifungal, antibacterial, antioxidant properties, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : CHO
- Molecular Weight : 146.19 g/mol
- Appearance : Pale yellow to clear liquid with a cinnamon-like aroma
Antifungal Activity
Research indicates that α-MCA possesses notable antifungal properties, particularly against Candida species. A study evaluated its Minimum Inhibitory Concentration (MIC) against three strains of Candida: C. albicans, C. tropicalis, and C. krusei. The average MIC for α-MCA was found to be 317 μg/ml (2168 μM), demonstrating its effectiveness in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Antifungal Activity of this compound
Fungal Strain | MIC (μg/ml) | Ergosterol Biosynthesis Inhibition (%) |
---|---|---|
C. albicans | 317 | 80 |
C. tropicalis | 317 | 78 |
C. krusei | 317 | 90 |
Antibacterial Activity
α-MCA also demonstrates significant antibacterial activity against various pathogens. In a comparative study, it was found to be effective against both planktonic and biofilm forms of bacteria, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The compound's action appears to disrupt bacterial cell membranes, contributing to its antimicrobial efficacy .
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (μg/ml) | Activity Type |
---|---|---|
Methicillin-resistant S. aureus | <200 | Planktonic |
Pseudomonas aeruginosa | <200 | Biofilm |
Vibrio harveyi | <50 | Anti-quorum sensing |
Antioxidant Properties
In addition to its antimicrobial effects, α-MCA has shown promising antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting a potential role in protecting cells from oxidative damage. This activity could be beneficial in developing therapeutic strategies against oxidative stress-related diseases.
Case Studies and Research Findings
- Biofilm Inhibition : A study demonstrated that α-MCA effectively inhibited biofilm formation of Candida albicans, achieving over 90% inhibition at concentrations as low as 50 μg/ml. This was confirmed through scanning electron microscopy and confocal laser scanning microscopy, which revealed significant alterations in biofilm architecture .
- Gene Expression Modulation : Research utilizing quantitative real-time PCR (qRT-PCR) showed that treatment with α-MCA resulted in the down-regulation of key genes involved in biofilm formation in Candida albicans, such as ECE1 and IFD6, while up-regulating genes associated with cell wall integrity like YWP1 .
- Comparative Efficacy : In trials comparing α-MCA with other cinnamaldehyde analogs, it was observed that while all compounds exhibited some level of antifungal activity, α-MCA consistently outperformed others in both planktonic and biofilm assays .
Properties
IUPAC Name |
2-methyl-3-phenylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUMOWNVWOXZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025587 | |
Record name | 2-Methylcinnamic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-39-3 | |
Record name | α-Methylcinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcinnamic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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